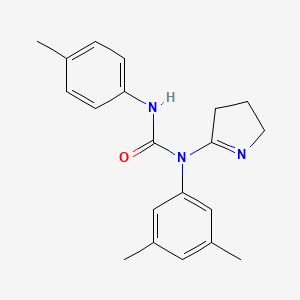

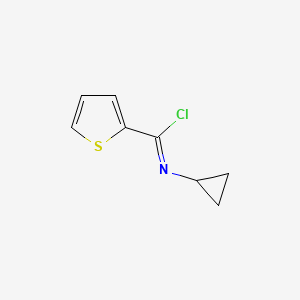

![molecular formula C10H9N5S B2892959 2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine CAS No. 1485500-95-5](/img/structure/B2892959.png)

2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine” is a compound that contains a thiazole core, which is a structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This yields a series of compounds, including "this compound" .

Molecular Structure Analysis

The molecular structure of this compound was elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions with arylidenemalononitrile also yielded related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through various analyses. For instance, the compound was found to have a yield of 2.54 g (97%), melting point: 230–232 °C; IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .

Scientific Research Applications

Structural and Molecular Characterization

Research into the structural and molecular characteristics of compounds related to 2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine has provided insights into polymorphic forms and intermolecular interactions. Studies have detailed the crystal and molecular structures of 2-aminothiazoles derived from thioureas and α-bromoketones via Hantzsch reactions, highlighting distinct intermolecular hydrogen bonding patterns and demonstrating the versatility of these compounds in forming complex structures (Böck et al., 2020).

Quantum Chemical Analysis

Quantum chemical analysis has shown that N-(Pyridin-2-yl)thiazol-2-amine, a functional unit closely related to the chemical of interest, exhibits dynamic tautomerism and divalent N(I) character. This work reveals competitive isomeric structures and provides a detailed understanding of electron distribution, tautomeric preferences, and protonation energy, which are crucial for understanding the reactivity and interaction of these compounds (Bhatia et al., 2013).

Inhibition of Histone Demethylases

In the search for novel therapeutic agents, derivatives of 4-(pyridin-2-yl)thiazole-2-amine have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which play a key role in epigenetic regulation. The optimization of these derivatives has led to the discovery of compounds with significant activity against KDM4 and KDM5 subfamily demethylases, showcasing the potential of these molecules in the development of new treatments for diseases influenced by epigenetic factors (Bavetsias et al., 2016).

Antimicrobial and Antitumor Activities

The structural flexibility of thiazol-2-yl and pyrazol-3-yl compounds facilitates the synthesis of derivatives with promising antimicrobial and antitumor activities. Research focusing on fused pyrazolothiazole scaffolds and their bioactivities has highlighted the potential of these molecules in combating various bacterial and fungal infections, as well as their application in cancer therapy. Molecular docking studies further suggest their role as inhibitors of specific enzymes, such as cathepsin D, which is implicated in cancer progression (Rizk et al., 2020).

Sensor Development

Novel fluorescent dyes based on the pyrazolo[3,4-b]quinoline skeleton, incorporating pyridin-2-yl-methyl groups, have been synthesized for the detection of small inorganic cations. These compounds demonstrate the utility of related structures in sensor technology, offering a new approach to the fluorescence detection of ions in solution (Mac et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

It’s known that thiazole derivatives can serve as ligands for various receptors, potentially altering their function . They may also inhibit certain enzymes, thereby affecting the biochemical processes these enzymes are involved in .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . This suggests that they may affect multiple biochemical pathways.

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Cellular Effects

Given its potential inhibitory activity against PI3Ks , it might influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. PI3Ks play crucial roles in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Molecular Mechanism

It has been suggested that it might exert its effects at the molecular level by inhibiting PI3Ks . This could involve binding interactions with these enzymes, leading to their inhibition and subsequent changes in gene expression.

properties

IUPAC Name |

2-methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-15-9(11)6(4-13-15)10-14-7-5-12-3-2-8(7)16-10/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTPODBJXONARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC3=C(S2)C=CN=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

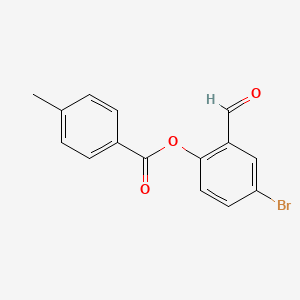

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)

![4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2892877.png)

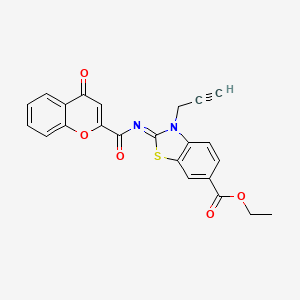

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2892885.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892886.png)

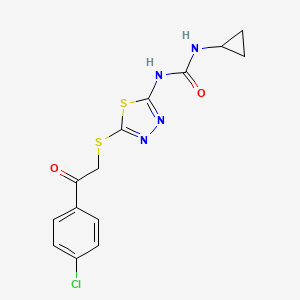

![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)

![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)

![1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one](/img/structure/B2892895.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2892899.png)